molecular formula C32H42O7Si B13445579 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B

Cat. No.: B13445579
M. Wt: 566.8 g/mol
InChI Key: WEBWRFXMIHROEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B is a semi-synthetic derivative of cannflavin B, a geranylated flavone unique to Cannabis cultivars. The compound features two key structural modifications:

  • Silyl Ether Group: A tert-butyldimethylsilyl (TBDMS) group at position 7, replacing the hydroxyl group. This modification enhances lipophilicity and may improve metabolic stability by protecting against enzymatic degradation.
  • Prenyl Substituent: A 3-methyl-2-buten-1-yl (prenyl) group at position 6, which is associated with increased bioactivity in prenylated flavonoids.

Cannflavin B itself is distinguished by a geranyl chain, contributing to its anti-inflammatory and neuroprotective properties . The synthetic modifications in this derivative aim to optimize pharmacokinetic and pharmacodynamic profiles for therapeutic applications.

Properties

Molecular Formula

C32H42O7Si

Molecular Weight

566.8 g/mol

IUPAC Name

[4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-6-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C32H42O7Si/c1-19(2)12-14-21-25(39-40(10,11)32(6,7)8)18-27-28(29(21)34)22(33)17-24(37-27)20-13-15-23(26(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3

InChI Key

WEBWRFXMIHROEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the selective protection of the hydroxyl group at position 7 of cannflavin B or its precursors with a tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) reagent. This silyl protection improves compound stability and solubility during subsequent synthetic transformations.

The key synthetic steps include:

  • Prenylation: Introduction of the 3-methyl-2-buten-1-yl group at position 6 of the flavone core, typically via Friedel-Crafts alkylation or prenyl transferase-catalyzed reactions.

  • Silyl Protection: Reaction of the free hydroxyl group at position 7 with TBDMS-Cl in the presence of a base such as imidazole or triethylamine to form the TBDMS ether.

  • Purification: Isolation of the protected intermediate by chromatographic techniques to obtain pure 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B.

Alternative Biosynthetic and Microbial Transformation Approaches

  • Microbial biotransformation using fungi such as Mucor ramannianus and Beauveria bassiana has been explored to modify cannflavins, although direct microbial synthesis of the silyl-protected intermediate is less common.

  • Genetically engineered yeast strains (Saccharomyces cerevisiae) have been used to biosynthesize cannflavins, offering potential for scalable production. However, chemical protection steps like TBDMS ether formation remain necessary for intermediate stabilization during synthetic modifications.

Data Table: Key Properties and Preparation Parameters

Parameter Description / Value
Compound Name This compound
Molecular Formula C32H42O7Si
Molecular Weight 566.8 g/mol
IUPAC Name [4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-6-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate
CAS Number 1030601-58-1 (related intermediates)
Silylation Reagent tert-Butyl(dimethyl)silyl chloride (TBDMS-Cl)
Base for Silylation Imidazole or triethylamine
Solvent for Silylation Anhydrous dichloromethane or tetrahydrofuran (THF)
Reaction Temperature 0°C to room temperature
Purification Method Silica gel chromatography
Analytical Techniques NMR, Mass Spectrometry, HPLC

Chemical Reactions Analysis

Oxidation Reactions

The tert-butyldimethylsilyl (TBDMS) ether group at position 7 enhances stability during oxidation of other functional groups. Key oxidative transformations include:

ReagentSolventConditionsProduct FormedRole of Silyl Group
PCC (Pyridinium Chlorochromate)Dichloromethane0–5°C, anhydrousKetone derivatives at C-4 positionProtects phenolic -OH from oxidation
OzoneMethanol/THF-78°C, then warmCleavage of prenyl side chainsMaintains core flavonoid integrity

Oxidation primarily targets the flavone backbone or prenyl substituents, leaving the silyl-protected hydroxyl group intact .

Reduction Reactions

Selective reduction of α,β-unsaturated carbonyl systems or prenyl double bonds is achievable:

ReagentSolventConditionsReduced SiteYield/Selectivity Notes
NaBH4EthanolRT, 2–4 hoursC-4 carbonyl → alcoholPartial reduction (competes with silyl stability)
H2/Pd-CTHF25–40 psi, 12 hoursPrenyl C=C bondsFull saturation of isoprenoid chains

Reductive conditions require careful pH control to avoid desilylation.

Desilylation and Hydroxylation

The TBDMS group is strategically removable for downstream functionalization:

ReagentSolventConditionsOutcomeApplications
TBAF (Tetrabutylammonium Fluoride)THFRT, 1–2 hoursCleaves TBDMS → free C-7 -OHActivates site for glycosylation
Microbial (Beauveria bassiana)Aqueous medium48–72 hours, 28°C7-O-sulfation or 7-O-methylglucoside formationBiocatalytic derivatization

Enzymatic desilylation by fungi like Beauveria bassiana produces sulfated or glycosylated metabolites (e.g., cannflavin B 7-sulfate) .

Alkylation and Prenylation

The C-6 prenyl group and silyl ether enable further alkylation:

Reaction TypeReagent/EnzymeSite ModifiedKey ProductSelectivity Drivers
ChemicalAllyl bromide + LDAC-5 hydroxyl5-O-allyl etherLDA deprotonates -OH for nucleophilic attack
EnzymaticPrenyltransferase (CsPT3)C-8 positionIsocannflavin B (C-8 prenylated analog)Regioselectivity guided by enzyme

Enzymatic prenylation demonstrates higher regiocontrol compared to chemical methods .

Metabolic Transformations

Microbial systems introduce polar groups for enhanced bioavailability:

OrganismReaction TypeMetabolite IdentifiedStructural Change
Mucor ramannianusDihydroxylation6″,7″-Dihydroxycannflavin A derivativesAdds -OH to prenyl chain
Beauveria bassianaSulfation/GlycosylationCannflavin B 7-sulfate or 7-O-methylglucosideModifies C-7 hydroxyl

These reactions highlight the compound’s susceptibility to enzymatic tailoring, critical for pharmacological studies .

Condensation and Cyclization

Used in synthetic routes to construct the flavone core:

StepReactantsConditionsProduct
14′-Hydroxy-3′-methoxyacetophenone + Diethyl carbonateK2CO3, reflux, 6 hoursEthyl benzoyl acetate intermediate
2Intermediate + Prenylated benzene-1,3,5-triol160°C, N2 atmosphereCyclized cannflavin analog

High-temperature cyclization ensures aromatization of the flavone scaffold .

Acid/Base-Mediated Rearrangements

Controlled hydrolysis or silyl migration occurs under specific conditions:

ConditionObservationMechanistic Insight
HCl (dilute, aqueous)Silyl ether → phenol + hexamethyldisiloxaneAcid-catalyzed cleavage
DBU (1,8-Diazabicycloundec-7-ene)Prenyl group isomerization (cis → trans)Base-induced double-bond rearrangement

Scientific Research Applications

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its effects on various diseases.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, modulating enzyme activity, or influencing gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in regulating inflammatory and oxidative stress responses.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of 4-[7-TBDMS-6-prenyl-cannflavin B with related flavones:

Compound Molecular Weight (Da) Key Substituents Solubility (Predicted) Bioactivity Highlights
Cannflavin A 435.18 Geranyl at C6, hydroxyl at C7 Low aqueous solubility Anti-inflammatory, inhibits mPGES-1
Cannflavin B 367.12 Geranyl at C6, hydroxyl at C7 Moderate (polar groups) Antioxidant, neuroprotective
4-[7-TBDMS-6-prenyl-cannflavin B ~550 (estimated) Prenyl at C6, TBDMS at C7 Highly lipophilic Enhanced metabolic stability*
Isocannflavin B 367.12 Geranyl isomer configuration Similar to cannflavin B Understudied; potential isomer-specific activity
Vitexin-2-O-rhamnoside 577.15 Glycosylated flavone (rhamnose) High aqueous solubility Anti-diabetic, cardioprotective

Key Research Findings

  • Cannflavin B vs. Cannflavin A : Cannflavin A (m/z 435.1825) is more abundant in Cannabis flowers, while cannflavin B (m/z 367.1193) shows tissue-specific distribution, with higher concentrations in flowers of certain cultivars (e.g., AMNH) . The geranyl chain in cannflavin A may enhance anti-inflammatory potency compared to the hydroxylated cannflavin B.
  • Synthetic Derivative Advantages : The TBDMS group in 4-[7-TBDMS-6-prenyl-cannflavin B likely improves membrane permeability and oral bioavailability, addressing the low natural abundance of cannflavins (a major barrier to clinical translation) .
  • Structural Analogs : Flavones like afrormosin and 3',3',4'-trimethoxyflavone share a similar backbone but lack prenyl or geranyl groups, resulting in weaker interactions with lipid-rich biological targets .

Challenges and Opportunities

  • Natural Abundance : Cannflavins constitute <0.1% of Cannabis biomass, making extraction inefficient . Synthetic derivatives circumvent this limitation.
  • Therapeutic Potential: Prenylated flavonoids exhibit superior pharmacokinetics compared to non-prenylated counterparts, suggesting 4-[7-TBDMS-6-prenyl-cannflavin B could outperform parent compounds in vivo .

Biological Activity

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B is a synthetic derivative of cannflavin B, a flavonoid primarily found in Cannabis sativa. Cannflavins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and cytoprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dimethylsilyl group and a prenyl moiety. The synthesis of such compounds typically involves organic synthesis techniques that enhance the bioavailability and stability of the flavonoid.

Anti-inflammatory Properties

Cannflavin B and its derivatives exhibit significant anti-inflammatory effects. Research indicates that these compounds inhibit the production of pro-inflammatory mediators such as nitric oxide and cytokines. A study demonstrated that cannflavins A and B reduced the expression of COX-2 and iNOS in activated macrophages, suggesting a mechanism through which they exert their anti-inflammatory effects .

Antioxidant Activity

The antioxidant properties of cannflavins have been highlighted in various studies. For instance, they scavenge free radicals and reduce oxidative stress in cellular models. A recent study showed that this compound protected human keratinocytes from reactive carbon species-induced cytotoxicity .

Neuroprotective Effects

Cannflavins have also been investigated for their neuroprotective properties. They may help mitigate neurodegenerative processes by reducing oxidative damage and inflammation in neural tissues. In vitro studies have shown that these compounds can protect neuronal cells from apoptosis induced by toxic agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Cannflavins inhibit enzymes involved in inflammation such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : They influence signaling pathways related to inflammation and apoptosis, particularly those involving NF-kB and MAPK pathways.
  • Enhancement of Cellular Defense Mechanisms : By upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase, cannflavins bolster cellular defenses against oxidative stress.

Study on Keratinocyte Protection

A significant study assessed the protective effects of cannflavins against erastin-induced ferroptosis in human keratinocytes. The results indicated that treatment with cannflavins significantly reduced lipid peroxidation levels and improved cell viability compared to untreated controls .

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control7.53.4
Erastin20.06.0
Erastin + Cannflavin B17.14.2

Antimicrobial Activity

Another study explored the antimicrobial potential of cannflavins A and B against various pathogens. The findings revealed that these compounds exhibited moderate to strong activity against certain bacterial strains, suggesting their potential use as natural antimicrobial agents .

Q & A

Basic Research Questions

Q. What methods are recommended for isolating 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B from Cannabis sativa?

  • Methodology : Use bioactivity-guided isolation with flash chromatography to separate flavonoid-rich fractions. Subsequent purification steps should employ preparative HPLC with a C18 column and gradient elution (e.g., water:acetonitrile). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to resolve the silyl ether and prenyl moieties .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from related cannflavins?

  • Methodology : Focus on NMR chemical shifts:

  • ¹H NMR : The silyl ether group (TBDMS) at position 7 appears as a singlet (~0.9–1.2 ppm for tert-butyl protons).
  • ¹³C NMR : The 3-methyl-2-buten-1-yl (prenyl) group shows characteristic signals at δ 17–25 ppm (methyl) and δ 120–125 ppm (olefinic carbons).
  • HR-MS : Look for [M+H]+ or [M+Na]+ ions with exact mass matching the molecular formula (C₃₃H₄₈O₅Si). Compare with published data for cannflavin B derivatives to avoid misassignment .

Q. What preliminary biological assays are suitable for evaluating its anti-inflammatory activity?

  • Methodology : Use lipopolysaccharide (LPS)-stimulated macrophages to measure prostaglandin E2 (PGE2) inhibition via ELISA. Compare results to cannflavin A (known IC₅₀ ~0.8 μM for COX-2 inhibition). Include positive controls (e.g., indomethacin) and validate dose-response curves (5–100 μM range) .

Advanced Research Questions

Q. How does the silyl ether modification influence the compound’s pharmacokinetic properties compared to non-derivatized cannflavin B?

  • Methodology : Conduct in vitro ADME studies:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid.
  • Metabolic stability : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS.
  • Plasma protein binding : Apply equilibrium dialysis. The silyl ether group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Q. What experimental designs address contradictions in reported synergistic effects with chemotherapeutics like gemcitabine?

  • Methodology : Employ the Chou-Talalay combination index (CI) method:

  • Test fixed-ratio combinations (e.g., 1:1, 1:2 cannflavin B:gemcitabine) across multiple doses.
  • Use bladder cancer cell lines (e.g., T24, RT4) and assess viability via MTT assays.
  • Interpret CI values: <1 (synergy), =1 (additivity), >1 (antagonism). Note that synergy may vary with cell type and dosing schedule .

Q. How can researchers optimize in vivo models to study its antineoplastic mechanisms without interference from cannabinoids?

  • Methodology :

  • Use cannabinoid receptor (CB1/CB2) knockout mice to isolate cannflavin-specific effects.
  • Measure tumor growth inhibition in xenograft models (e.g., bladder carcinoma) with oral or intraperitoneal administration (10–50 mg/kg).
  • Analyze apoptosis markers (cleaved caspase-3) and metastasis via immunohistochemistry .

Data Contradiction Analysis

Q. How to resolve discrepancies in COX-2 inhibition potency between studies?

  • Methodology :

  • Compare assay conditions: Cell type (RAW 264.7 vs. primary macrophages), LPS concentration, and incubation time.
  • Validate purity of the compound (>95% via HPLC-UV) to rule out interference from co-isolated flavonoids.
  • Replicate experiments with standardized protocols (e.g., PGE2 ELISA kits from the same vendor) .

Key Research Gaps

  • Limited structural-activity relationship (SAR) data on silylated cannflavins.
  • No in vivo toxicology studies addressing organ-specific effects of chronic exposure.
  • Mechanistic clarity needed on caspase-dependent vs. -independent apoptosis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.